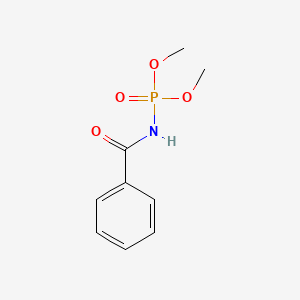
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by acetoxy groups. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane typically involves the acetylation of bisphenol A. The reaction is carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form bisphenol A.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Bisphenol A and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its interaction with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane involves its interaction with various molecular targets. The acetoxy groups can be hydrolyzed to release bisphenol A, which can then interact with estrogen receptors and other biological targets. The trichloroethane moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of acetoxy groups.
Bisphenol A Diacetate: Similar structure but without the trichloroethane moiety.
2,2-Bis(4-hydroxyphenyl)propane: Another derivative of bisphenol A with different substituents.
Uniqueness
2,2-Bis(p-acetoxyphenyl)-1,1,1-trichloroethane is unique due to the presence of both acetoxy groups and a trichloroethane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
4399-06-8 |
|---|---|
Molekularformel |
C18H15Cl3O4 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
[4-[1-(4-acetyloxyphenyl)-2,2,2-trichloroethyl]phenyl] acetate |
InChI |
InChI=1S/C18H15Cl3O4/c1-11(22)24-15-7-3-13(4-8-15)17(18(19,20)21)14-5-9-16(10-6-14)25-12(2)23/h3-10,17H,1-2H3 |
InChI-Schlüssel |
VZGNYBKLJTTWBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


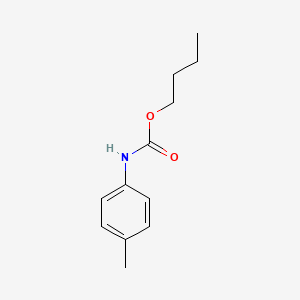

![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)

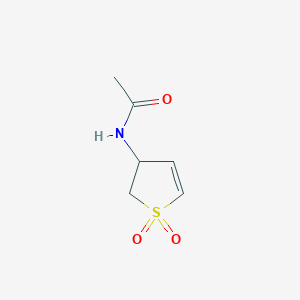

![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)


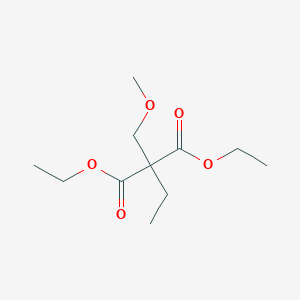
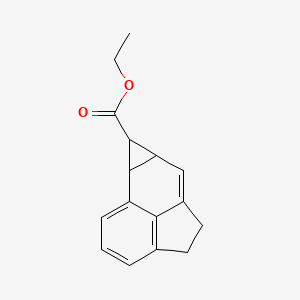
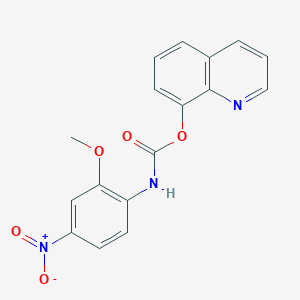
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
